molecular formula C10H9F2NO B1411818 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile CAS No. 1699965-64-4

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile

Cat. No. B1411818
CAS RN: 1699965-64-4
M. Wt: 197.18 g/mol
InChI Key: SBGCHPJXJOKPPJ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile is a compound that is used in various scientific research applications. It is a versatile compound with a wide range of uses, from the synthesis of other compounds to the study of biochemical and physiological effects.

Scientific Research Applications

Thermochemical Properties and Group Additivity Terms

A study by Zaitseva et al. (2015) on the thermochemistry of methylbenzonitriles, including methods like combustion calorimetry and transpiration, sheds light on the fundamental thermochemical properties of these compounds. The research establishes a basis for understanding the interaction between cyano and methyl groups, proposing group-additivity terms for estimating thermochemical properties of methyl and cyano substituted benzenes. This foundational knowledge is crucial for the application of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile in areas requiring precise thermochemical data (Zaitseva et al., 2015).

Spectral and Electronic Structure Analysis

Research on 5-fluoro-2-methylbenzonitrile by Ajaypraveenkumar et al. (2017) involving Density Functional Theory (DFT) calculations, FT-IR, and FT-Raman spectra analysis highlights the importance of structural and vibrational spectroscopic studies. Such investigations provide a deeper understanding of molecular geometry, vibrational modes, and electronic transitions, essential for designing materials with specific optical and electronic properties (Ajaypraveenkumar, R. Raman, & S. Sebastian, 2017).

Synthesis and Chemical Transformations

The work of Chen et al. (2018) on synthesizing 2-aminobenzonitriles via a one-pot reaction involving nitrosation and iron(III)-catalyzed C-C bond cleavage demonstrates the compound's versatility as a precursor for further chemical transformations. This methodology could potentially be applied or adapted for the synthesis of derivatives of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile, highlighting its utility in synthetic organic chemistry (Chen et al., 2018).

Material Science and Optoelectronics

Investigations into the optoelectronic properties of bicarbazole/cyanobenzene hybrid materials by Cao et al. (2017) indicate the potential of benzonitrile derivatives in developing advanced materials for OLEDs and other electronic devices. The study provides insights into how structural modifications, such as the introduction of electron-withdrawing or donating groups, can influence the electronic properties and performance of materials based on benzonitrile frameworks (Cao et al., 2017).

properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-7-3-2-4-8(5-13)10(7)14-6-9(11)12/h2-4,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGCHPJXJOKPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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